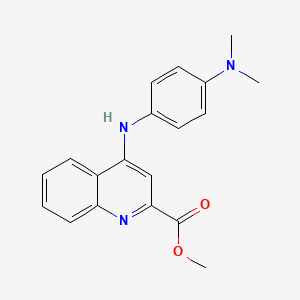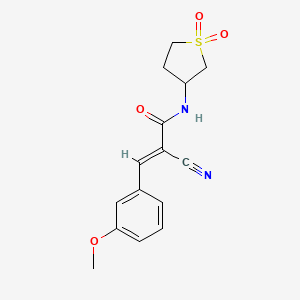![molecular formula C14H17NO6S B3000286 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid CAS No. 461456-17-7](/img/structure/B3000286.png)
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzo[1,4]dioxine ring, which is a fused ring system containing a benzene ring and a 1,4-dioxin ring . The molecule also contains sulfonyl, carboxylic acid, and ether functional groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and formula. The piperidine ring is a six-membered ring with one nitrogen atom. The benzo[1,4]dioxine ring is a fused ring system containing a benzene ring and a 1,4-dioxin ring. The sulfonyl group is attached to the 6-position of the benzo[1,4]dioxine ring, and the carboxylic acid group is attached to the 4-position of the piperidine ring .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The sulfonyl group could act as an electrophile in nucleophilic substitution reactions, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and it may be soluble in polar solvents due to the presence of the sulfonyl and ether groups .科学的研究の応用
Antibacterial Applications : A study by Miyamoto et al. (1987) explored the synthesis of similar compounds with sulfonyl groups, leading to the creation of potent antibacterial agents. This indicates a potential application of your compound in the development of new antibiotics (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Medicinal Chemistry : Karaman et al. (2016) investigated sulfonyl hydrazones with piperidine derivatives, emphasizing their significant role in medicinal chemistry. The study synthesized novel compounds and assessed their antioxidant capacity and anticholinesterase activity, showing the versatility of compounds similar to yours (Karaman et al., 2016).
Synthesis and Spectral Analysis : Aziz‐ur‐Rehman et al. (2017) focused on the synthesis of new compounds with oxadiazole, sulfamoyl, and piperidine functionalities. The study highlights the compound's potential in creating new molecules with valuable biological activities (Aziz‐ur‐Rehman et al., 2017).
Antibacterial Agent Synthesis : Research by Egawa et al. (1984) on similar compounds revealed their promising antibacterial properties. This research is consistent with the trend of utilizing such compounds in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Piperidine Derivatives Synthesis : Acharya and Clive (2010) discussed the synthesis of piperidine derivatives from serine, showcasing the compound's utility in creating a broad range of amines with a substituted piperidine unit, which could be relevant to your compound's applications (Acharya & Clive, 2010).
将来の方向性
作用機序
Target of Action
The primary target of this compound is carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body .
Mode of Action
The compound acts as an inhibitor of carbonic anhydrase . It achieves this by coordinating its sulfonyl group with the zinc cation of carbonic anhydrase . This interaction disrupts the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons, thereby inhibiting its activity .
Biochemical Pathways
By inhibiting carbonic anhydrase, the compound affects the carbon dioxide transport pathway . This can lead to a reduced output of bicarbonate, a key component of the body’s buffering system that maintains pH balance . The downstream effects of this inhibition can impact various physiological processes, including respiration and the regulation of body fluid pH .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially affecting processes such as respiration and pH regulation .
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c16-14(17)10-3-5-15(6-4-10)22(18,19)11-1-2-12-13(9-11)21-8-7-20-12/h1-2,9-10H,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDZPYRIDZVQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)
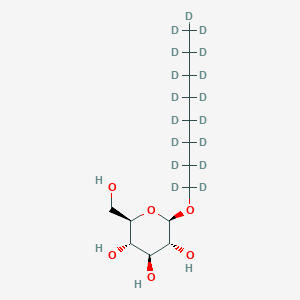
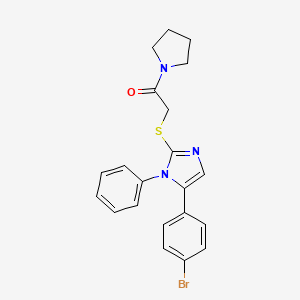
![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3000207.png)
![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)
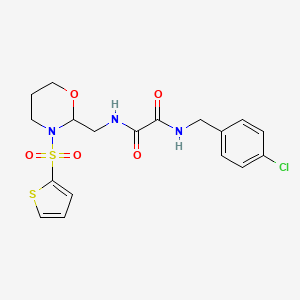
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3000215.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3000218.png)
